N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
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Overview
Description
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
It is known that similar compounds interact with their targets, such as ftsz, leading to inhibition of bacterial cell division . This interaction can result in the disruption of bacterial growth and proliferation.
Biochemical Pathways
It can be inferred that the compound may interfere with the bacterial cell division process by inhibiting the function of ftsz, thereby affecting the bacterial cell cycle .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymatic processes, and excreted through the kidneys .
Result of Action
Similar compounds have shown potent antimicrobial activity, indicating that they may lead to the death of bacterial cells by disrupting their cell division process .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Dimethylamino Propyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfanyl group.
Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfinyl or sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its diverse reactivity and functional groups make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-chlorophenyl)-1,3-oxazol-5-amine
Uniqueness
Compared to similar compounds, N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine may exhibit unique properties due to the presence of the 2-methylphenyl group. This group can influence the compound’s reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-10-7-8-13-18(16)19-23-21(20(27-19)22-14-9-15-24(2)3)28(25,26)17-11-5-4-6-12-17/h4-8,10-13,22H,9,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYJCWQJAJXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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